molecular formula C14H19NO5 B1266887 ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 963-69-9

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1266887
CAS RN: 963-69-9
M. Wt: 281.3 g/mol
InChI Key: DIQGPRUTKMOZHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions, cyclization, and substitution reactions. For example, ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was synthesized through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine. This synthesis was characterized by various spectroscopic methods, indicating the general approach for synthesizing complex pyrrole derivatives (Singh et al., 2013).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of pyrrole derivatives. For instance, ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4-dihydropyridine-3-carboxylate was analyzed using X-ray crystallography, revealing its monoclinic crystal system and the angles between nitrogen-containing rings. This analysis helps in determining the 3D arrangement of atoms and the possible interactions within the structure (Rajnikant et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of pyrrole derivatives is influenced by their functional groups. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield pyrazoles, demonstrating the compound's ability to undergo nucleophilic substitution reactions. This highlights the versatility of pyrrole derivatives in synthesizing a wide range of heterocyclic compounds (Mikhed’kina et al., 2009).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of different substituents on the pyrrole ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for understanding the behavior of pyrrole derivatives in chemical reactions. Studies on compounds like ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates reveal insights into the electron-donating and withdrawing effects of substituents on the pyrrole ring, affecting its reactivity and stability (Khajuria et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • The compound shows potential in organic synthesis, particularly in forming pyrazoles. Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, reacted with substituted hydrazines to yield regioisomeric 3- and 5-substituted pyrazoles, indicating its utility in producing diverse pyrazole derivatives (Mikhed’kina et al., 2009).
  • The compound has been studied for its molecular structure and spectral properties, with the formation of dimers through hydrogen bonding. This suggests its potential in forming complex molecular structures and its use in structural chemistry (Singh et al., 2013).

Hydrogen-Bonding and Molecular Interactions

  • Studies have shown that derivatives of this compound exhibit specific hydrogen-bonding patterns, contributing to their unique structural features. These characteristics are essential for understanding molecular interactions and designing novel compounds with desired properties (Senge & Smith, 2005).
  • The compound's derivatives have been analyzed for their ability to form dimers through specific interactions. This attribute is significant for exploring its potential in creating materials with tailored physical and chemical properties (Yavari et al., 2005).

Anticancer and Antibacterial Properties

  • Derivatives of this compound have been developed and shown to possess in vitro anticancer and antibacterial activities. This highlights its potential in pharmaceutical research and drug development (Astakhina et al., 2016).

Quantum Chemical Analysis

  • Quantum chemical calculations have been performed on derivatives to understand their molecular properties and interactions. This research is fundamental for the theoretical understanding of the compound's behavior and potential applications in material science and nanotechnology (Singh et al., 2014).

properties

IUPAC Name

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-19-11(17)7-10(16)13-8(3)12(9(4)15-13)14(18)20-6-2/h15H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGPRUTKMOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293109
Record name ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

963-69-9
Record name NSC87232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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